In Vitro DREADD Affinity and Potency: JHU37152 vs. JHU37160 and C21
JHU37152 demonstrates superior in vitro binding affinity (Ki) for the hM3Dq DREADD compared to its direct analog JHU37160 and a greater than 6-fold improvement over the second-generation ligand C21. For the hM4Di DREADD, JHU37152's potency (EC50) is higher than JHU37160's, though its binding affinity is lower [1]. This differential profile indicates a higher in vitro efficiency for activating the excitatory hM3Dq pathway, a common target in chemogenetic studies.
| Evidence Dimension | Binding Affinity (Ki) and Functional Potency (EC50) |
|---|---|
| Target Compound Data | hM3Dq: Ki = 1.8 nM, EC50 = 5 nM; hM4Di: Ki = 8.7 nM, EC50 = 0.5 nM |
| Comparator Or Baseline | JHU37160: hM3Dq: Ki = 1.9 nM, EC50 = 18.5 nM; hM4Di: Ki = 3.6 nM, EC50 = 0.2 nM; C21: hM3Dq: Ki = 11 nM; hM4Di: Ki = 9 nM |
| Quantified Difference | hM3Dq: Ki 1.8 nM vs 1.9 nM (similar) and 11 nM (6.1x lower affinity); EC50 5 nM vs 18.5 nM (3.7x more potent); hM4Di: Ki 8.7 nM vs 3.6 nM (2.4x lower affinity) and 9 nM (similar); EC50 0.5 nM vs 0.2 nM (2.5x less potent) |
| Conditions | In vitro binding assays and BRET/fluorescence-based functional assays in HEK-293 cells expressing hM3Dq or hM4Di DREADDs |
Why This Matters
Higher hM3Dq potency and affinity translate to a lower effective dose and more robust activation of excitatory neurons, critical for achieving significant behavioral or physiological effects.
- [1] Jordi Bonaventura, Mark A. G. Eldridge, Feng Hu, Juan L. Gomez, Marta Sanchez-Soto, Ara M. Abramyan, et al. High-potency ligands for DREADD imaging and activation in rodents and monkeys. Nature Communications 10, 4627 (2019). View Source
